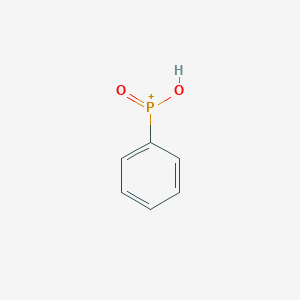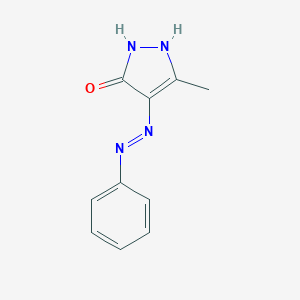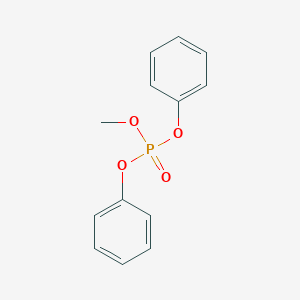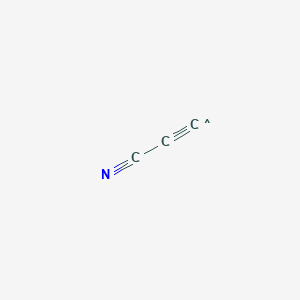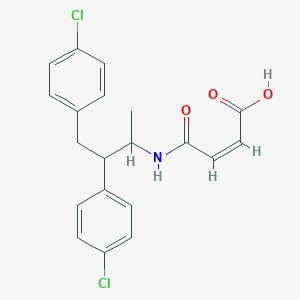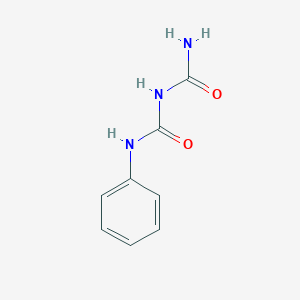
1-Phenylbiuret
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylbiuret is an organic compound with the chemical formula C13H14N2O. It is a derivative of urea and is commonly used in scientific research as a reagent for detecting proteins and peptides. 1-Phenylbiuret has a wide range of applications in biochemistry and molecular biology, making it an essential compound in the field of life sciences.
Wirkmechanismus
The mechanism of action of 1-phenylbiuret involves the reaction of the compound with the peptide bond in proteins. The reaction produces a violet color that is proportional to the amount of protein present in the sample. The reaction is specific to the peptide bond and does not react with other functional groups, making it a reliable method for protein detection.
Biochemische Und Physiologische Effekte
1-Phenylbiuret is not known to have any significant biochemical or physiological effects. It is a stable compound that is not metabolized by the body and does not interact with biological systems. Therefore, it is considered safe to use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-phenylbiuret in laboratory experiments is its specificity for the peptide bond in proteins. This makes it a reliable method for protein detection and quantification. Additionally, 1-phenylbiuret is stable and easy to handle, making it a convenient reagent for laboratory experiments.
However, there are some limitations to using 1-phenylbiuret in laboratory experiments. The compound is sensitive to pH and temperature changes, and the reaction can be affected by the presence of other compounds in the sample. Additionally, the reaction is not specific to individual proteins, making it unsuitable for identifying specific proteins in a complex sample.
Zukünftige Richtungen
There are several potential future directions for research involving 1-phenylbiuret. One area of interest is the development of new protein detection methods using 1-phenylbiuret as a reagent. Researchers may also investigate the use of 1-phenylbiuret in the development of new diagnostic tools for detecting protein-related diseases.
Another potential direction for research is the modification of 1-phenylbiuret to improve its specificity and sensitivity for protein detection. Researchers may also investigate the use of 1-phenylbiuret in other areas of biochemistry and molecular biology, such as enzyme assays and protein purification.
Conclusion:
1-Phenylbiuret is a versatile compound that has a wide range of applications in scientific research. Its specificity for the peptide bond in proteins makes it a reliable reagent for protein detection and quantification. While there are some limitations to using 1-phenylbiuret in laboratory experiments, its stability and ease of use make it a valuable tool for researchers in the field of life sciences. Further research in this area may lead to the development of new protein detection methods and diagnostic tools for detecting protein-related diseases.
Synthesemethoden
1-Phenylbiuret can be synthesized through the reaction of phenyl isocyanate with urea. The reaction takes place in the presence of a catalyst such as sodium methoxide or sodium ethoxide. The resulting product is then purified through recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-Phenylbiuret is widely used in scientific research as a reagent for detecting proteins and peptides. It reacts with the peptide bond in proteins, producing a violet color that can be detected using spectrophotometry. This method is commonly used in protein assays and can be used to quantify protein concentration in a sample.
Eigenschaften
CAS-Nummer |
13911-40-5 |
|---|---|
Produktname |
1-Phenylbiuret |
Molekularformel |
C8H9N3O2 |
Molekulargewicht |
179.18 g/mol |
IUPAC-Name |
1-carbamoyl-3-phenylurea |
InChI |
InChI=1S/C8H9N3O2/c9-7(12)11-8(13)10-6-4-2-1-3-5-6/h1-5H,(H4,9,10,11,12,13) |
InChI-Schlüssel |
MJJSNLJGOXWVEU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)N |
Andere CAS-Nummern |
13911-40-5 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



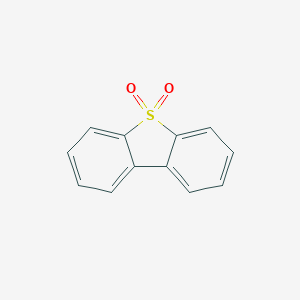
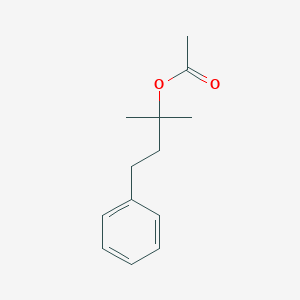
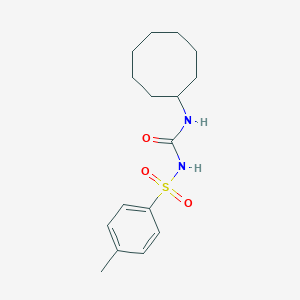
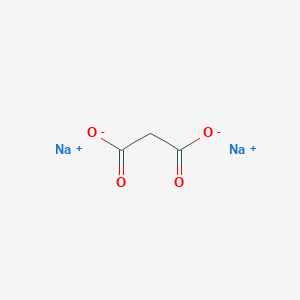

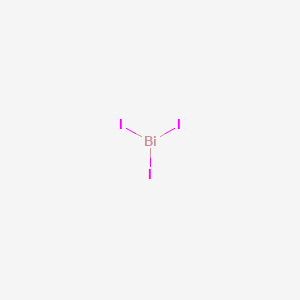
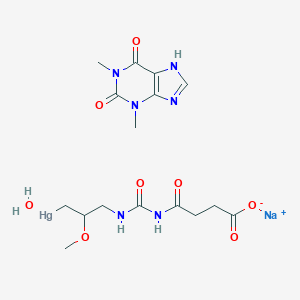
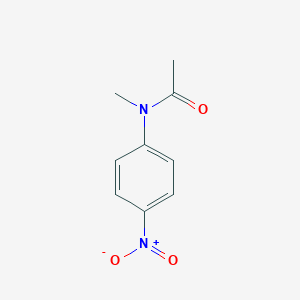
![Dibenzo[lm,yz]pyranthrene](/img/structure/B85577.png)
